2,4-Dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine

Catalog No.
S6610239
CAS No.
917758-92-0
M.F
C13H6Cl2FN3
M. Wt
294.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimi...

CAS Number

917758-92-0

Product Name

2,4-Dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine

IUPAC Name

2,4-dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine

Molecular Formula

C13H6Cl2FN3

Molecular Weight

294.11 g/mol

InChI

InChI=1S/C13H6Cl2FN3/c14-12-11-10(18-13(15)19-12)6-5-9(17-11)7-1-3-8(16)4-2-7/h1-6H

InChI Key

BMYGKAYIHOIRNB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC3=C(C=C2)N=C(N=C3Cl)Cl)F

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C2)N=C(N=C3Cl)Cl)F

2,4-Dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family. This compound features a unique structure characterized by two chlorine atoms at positions 2 and 4, and a 4-fluorophenyl group at position 6 on the pyrido[3,2-d]pyrimidine ring. Its molecular formula is C12H8Cl2FN3, and it has a CAS number of 917758-92-0. The presence of halogen atoms in its structure contributes to its chemical reactivity and potential biological activity.

Due to the lack of specific research on 2,4-Dichloro-6-(4-fluoro-phenyl)-pyrido[3,2-d]pyrimidine, its mechanism of action is unknown. However, pyridopyrimidine derivatives can exhibit various mechanisms depending on their structure. Some may target specific enzymes, while others might interact with cellular processes or DNA [].

As information on this specific compound is limited, it's important to consider the potential hazards associated with similar pyridopyrimidine derivatives. These can include:

  • Irritation to skin and eyes [].
  • Potential genotoxicity (ability to damage DNA) [].
  • Unknown effects on specific organ systems.

  • Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines or thiols.
  • Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to various derivatives.
  • Coupling Reactions: It can engage in coupling reactions with aryl or alkyl halides to form more complex structures.

These reactions are essential for modifying the compound for various applications in medicinal chemistry and beyond.

Research indicates that 2,4-Dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine exhibits significant biological activity. It has been investigated for its potential as an anti-inflammatory and anticancer agent. The compound acts as a potent inhibitor of receptor tyrosine kinases, specifically targeting Tie-2 and VEGFR2, which are involved in cancer proliferation pathways. This inhibition leads to anti-proliferative effects against various cancer cell lines, including those from breast and gastric cancers.

The synthesis of 2,4-Dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine typically involves the following steps:

  • Preparation of the Pyrido[3,2-d]pyrimidine Core: This can be achieved by reacting 2,4-dichloropyrimidine with 4-fluoroaniline in the presence of a base such as potassium carbonate.
  • Reaction Conditions: The reaction is generally carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate cyclization.
  • Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

These methods are crucial for producing the compound efficiently in both laboratory and industrial settings.

Interaction studies have shown that 2,4-Dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine interacts with various biological molecules. Its primary targets include receptor tyrosine kinases involved in signaling pathways that regulate cell growth and proliferation. By inhibiting these targets, the compound can affect downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt pathways, contributing to its anticancer properties.

Several compounds share structural similarities with 2,4-Dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine. Here are some notable examples:

Compound NameKey Features
2,4-Dichloro-6-(4-methylphenyl)pyrido[3,2-d]pyrimidineContains a methyl group instead of fluorine; may exhibit different reactivity.
2,4-Dichloro-6-(4-chlorophenyl)pyrido[3,2-d]pyrimidineSubstituted with chlorine instead of fluorine; affects electronic properties.
2,4-Dichloro-6-(4-bromophenyl)pyrido[3,2-d]pyrimidineBromine substitution impacts stability and reactivity differently than fluorine.

Uniqueness

The uniqueness of 2,4-Dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine lies in the presence of the fluorine atom. Fluorine's high electronegativity influences the compound's electronic distribution and reactivity profile compared to its analogs. This characteristic may enhance its biological activity and stability, making it a subject of interest in drug development.

XLogP3

4.2

Hydrogen Bond Acceptor Count

4

Exact Mass

292.9922808 g/mol

Monoisotopic Mass

292.9922808 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-23-2023

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